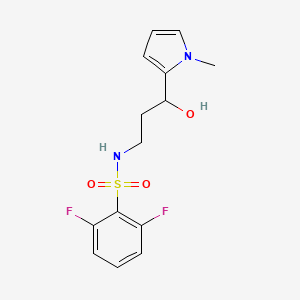

N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

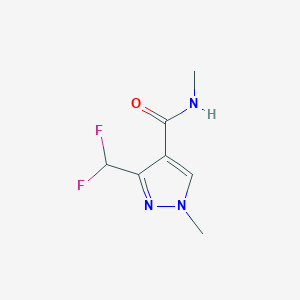

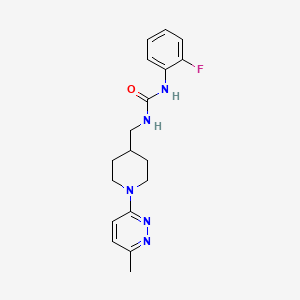

“N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide” is a complex organic compound. It contains a cyclopropane ring, a carboxamide group, a methoxy group, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring, a three-membered carbon ring, would contribute to the molecule’s rigidity. The fluorophenyl group would likely influence the compound’s electronic properties, while the methoxypropyl group could affect its solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyclopropane ring is known for its ring strain and reactivity. The carboxamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .科学的研究の応用

Discovery and Development of Met Kinase Inhibitors

Research has led to the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One such analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, advancing it into phase I clinical trials (Schroeder et al., 2009).

Synthesis Methodologies

A high-yield synthetic method for related compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide has been developed, contributing to the field of organic synthesis and offering potential applications in various research domains (Zhou et al., 2021).

Neuropharmacology and PET Tracers

Compounds such as N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, serve as promising PET radioligands in neuropharmacology for in vivo quantification of 5-HT1A receptors, critical in neuropsychiatric disorders research (García et al., 2014).

Antiproliferative Activity

Investigations into related compounds have shown significant antiproliferative activity against cancer cell lines, contributing to the development of potential anticancer agents (Lu et al., 2021).

Antimicrobial Activity

Research into N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which share structural similarities, has uncovered potent antimicrobial activities, indicating potential applications in the development of new antibiotics (Ahsan et al., 2016).

作用機序

Target of Action

It is an analog of fentanyl , which primarily targets the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Mode of Action

As an analog of fentanyl, N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide likely interacts with its targets in a similar manner. It binds to the mu-opioid receptors, mimicking the action of endogenous opioids. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .

Biochemical Pathways

Phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can also be expected .

Pharmacokinetics

As a fentanyl analog, it is likely to be well absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide’s action are likely to be similar to those of fentanyl, given their structural similarity. This includes potent analgesic effects due to the inhibition of nociceptive neurotransmitter release .

将来の方向性

特性

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-14(18-2,9-16-13(17)10-7-8-10)11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJCMQLSTNRRQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CC1)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride](/img/structure/B2450525.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2450528.png)

![4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2450531.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)

![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)